bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

CAS No.:

Cat. No.: VC18396842

Molecular Formula: C36H29N7O4Ru+2

Molecular Weight: 724.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H29N7O4Ru+2 |

|---|---|

| Molecular Weight | 724.7 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+) |

| Standard InChI | InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2 |

| Standard InChI Key | TXAAUWSRBKPSPC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

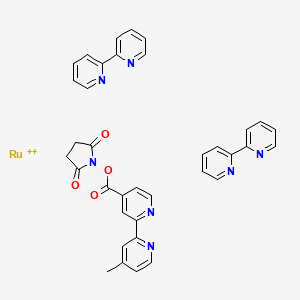

The compound is a heteroleptic ruthenium(II) complex featuring a central ruthenium atom coordinated by three distinct ligands:

-

Two 2,2′-bipyridine (bpy) ligands

-

One 4′-methyl-4-carboxybipyridine ligand functionalized with an N-succinimidyl ester group

-

Two hexafluorophosphate (PF6⁻) counterions

Its molecular formula is C₃₆H₂₉N₇O₄Ru²⁺·2PF₆⁻, with a molecular weight of 724.7 g/mol . The N-succinimidyl ester moiety enables covalent conjugation to primary amines in biomolecules, while the bipyridine ligands stabilize the ruthenium center and facilitate charge-transfer transitions .

Table 1: Key Structural Properties

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

-

Ligand Preparation: The 4′-methyl-4-carboxybipyridine ligand is synthesized via Suzuki-Miyaura coupling between 4-bromo-4′-methylbipyridine and a boronic acid derivative, followed by carboxylation .

-

Esterification: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) to form the N-succinimidyl ester .

-

Coordination to Ruthenium: The ligand is reacted with [Ru(bpy)₂Cl₂] in the presence of a reducing agent (e.g., ascorbic acid) to form the ruthenium complex, which is subsequently purified via ion exchange to isolate the PF6⁻ salt .

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Exhibits a metal-to-ligand charge-transfer (MLCT) band at 450–470 nm (ε ≈ 1.4 × 10⁴ M⁻¹cm⁻¹) .

-

Luminescence: Emits at 610–630 nm with a lifetime of ~600 ns in aqueous solution, attributed to the Ru(bpy)₂²⁺ core .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 724.7 (Ru²⁺ isotope pattern) .

Functional Applications in Research

Fluorescence Labeling and Protein Conjugation

The N-succinimidyl ester group reacts selectively with lysine residues or N-termini of proteins, enabling covalent labeling for:

-

Cellular Imaging: Tracking protein localization in live cells via time-resolved fluorescence microscopy .

-

FRET Studies: Acting as a donor/acceptor pair with quantum dots (QDs) due to its overlapping emission with QD absorption .

Example Application:

In a study detecting matrix metalloproteinases (MMPs), the complex was conjugated to an MMP-specific peptide. Proteolytic cleavage released the ruthenium label, generating an ECL signal proportional to MMP activity .

Electrogenerated Chemiluminescence (ECL)

The complex serves as an ECL label in immunoassays due to its:

-

High ECL Efficiency: Redox cycling between Ru²⁺ and Ru³⁺ states generates luminescence upon reaction with tripropylamine (TPrA) .

-

Stability: Maintains activity in biological matrices (e.g., serum, lysates) .

Recent Advances and Research Findings

Hypochlorous Acid (HOCl) Detection

A derivative of this complex, functionalized with a 2,4-dinitrophenylthiomethylene group, demonstrated 190-fold luminescence enhancement upon HOCl-induced cleavage. This enabled real-time imaging of HOCl in macrophages, highlighting its utility in studying oxidative stress .

Photodynamic Therapy (PDT)

Comparative Analysis with Related Complexes

Table 2: Performance Metrics in ECL Assays

| Complex | ECL Intensity (a.u.) | Limit of Detection (MMP-2) | Source |

|---|---|---|---|

| Ru(bpy)₂(mcbpy-O-Su-ester)(PF6)₂ | 12,500 | 0.2 pM | |

| [Ru(phen)₃]²⁺ | 8,200 | 1.5 pM | |

| [Ir(ppy)₂(bpy)]⁺ | 6,800 | 5.0 pM |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume